Cas no 1138-56-3 (4-(N-Butoxy)benzenesulfonyl Chloride)
4-(N-Butoxy)benzenesulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-(n-Butoxy)benzenesulphonyl chloride
- 4-Butoxybenzene-1-sulfonyl chloride
- 4-(n-Butoxy)benzenesulfonyl chloride
- 4-butoxybenzenesulfonyl chloride
- 4-(n-butoxy)-benzenesulfonyl chloride
- 4-(n-butoxy)-phenylsulfonyl chloride
- para-n-butoxyphenylsulfonyl chloride
- p-n-butoxybenzenesulfonyl chloride
- 4-n-Butoxybenzenesulfonyl chloride
- Benzenesulfonylchloride,4-butoxy-
- CS-0181849
- 1138-56-3
- 4-butoxyphenylsulfonyl chloride
- B2587
- SCHEMBL232895
- 4-n-butoxybenzenesulfonylchloride
- 4-butoxylphenyl sulfonyl chloride
- EN300-160046
- BAA13856
- MFCD00052344
- 4-Butoxybenzenesulfonyl chloride #
- AKOS000157095
- 4-butoxy-benzenesulfonyl chloride
- D95235
- Benzenesulfonyl chloride, 4-butoxy-
- FT-0616831
- 4-butoxybezenesulfonyl chloride
- DTXSID20333766
- DB-041187
- 4-(N-Butoxy)benzenesulfonyl Chloride
-
- MDL: MFCD00052344
- Inchi: 1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3
- InChI Key: HGKWMUBXVMFXNC-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)OCCCC)(=O)=O
- BRN: 1109264
Computed Properties
- Exact Mass: 248.02700
- Monoisotopic Mass: 248.0273931g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.246
- Boiling Point: 156-158 ºC
- Flash Point: 130-131°C/0.6mm
- Refractive Index: 1.5420
- PSA: 51.75000
- LogP: 3.87380
- Sensitiveness: Moisture Sensitive
- Solubility: reaction
4-(N-Butoxy)benzenesulfonyl Chloride Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:3265
- Hazard Category Code: R34
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
4-(N-Butoxy)benzenesulfonyl Chloride Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-(N-Butoxy)benzenesulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2587-5G |
4-Butoxybenzenesulfonyl Chloride |
1138-56-3 | 98.0%(GC) | 5G |
¥1230.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2587-1G |
4-Butoxybenzenesulfonyl Chloride |
1138-56-3 | 98.0%(GC) | 1G |
¥350.0 | 2022-07-29 | |
| Fluorochem | 003697-1g |
4-(n-Butoxy)benzenesulfonyl chloride |
1138-56-3 | 97% | 1g |
£16.00 | 2022-03-01 | |
| Fluorochem | 003697-5g |
4-(n-Butoxy)benzenesulfonyl chloride |
1138-56-3 | 97% | 5g |
£40.00 | 2022-03-01 | |
| Alichem | A019087182-100g |
4-Butoxybenzene-1-sulfonyl chloride |
1138-56-3 | 97% | 100g |
$1263.60 | 2023-09-04 | |
| Apollo Scientific | OR0005-5g |
4-(n-Butoxy)benzenesulphonyl chloride |
1138-56-3 | 5g |
£80.00 | 2023-09-01 | ||
| Apollo Scientific | OR0005-10g |
4-(n-Butoxy)benzenesulphonyl chloride |
1138-56-3 | 10g |
£110.00 | 2023-09-01 | ||
| Ambeed | A496323-250mg |
4-Butoxybenzene-1-sulfonyl chloride |
1138-56-3 | 98% | 250mg |
$12.0 | 2025-02-21 | |
| Ambeed | A496323-1g |
4-Butoxybenzene-1-sulfonyl chloride |
1138-56-3 | 98% | 1g |
$20.0 | 2025-02-21 | |
| Ambeed | A496323-5g |
4-Butoxybenzene-1-sulfonyl chloride |
1138-56-3 | 98% | 5g |
$50.0 | 2025-02-21 |
4-(N-Butoxy)benzenesulfonyl Chloride Suppliers
4-(N-Butoxy)benzenesulfonyl Chloride Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 4-(N-Butoxy)benzenesulfonyl Chloride
Professional Introduction to 4-(N-Butoxy)benzenesulfonyl Chloride (CAS No. 1138-56-3)
4-(N-Butoxy)benzenesulfonyl Chloride, with the chemical formula C10H13ClO3S, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is characterized by its benzenesulfonyl chloride moiety, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The CAS No. 1138-56-3 uniquely identifies this substance, ensuring precise classification and handling in industrial and research settings.
The butoxy group attached to the sulfonyl chloride provides a balance of reactivity and stability, making it particularly useful in the development of fine chemicals. In recent years, researchers have been exploring the applications of this compound in the synthesis of bioactive molecules, including potential therapeutic agents. The reactivity of the sulfonyl chloride group allows for facile nucleophilic substitution reactions, which are fundamental in constructing complex molecular architectures.
One of the most compelling aspects of 4-(N-Butoxy)benzenesulfonyl Chloride is its role in medicinal chemistry. Sulfonyl chlorides are well-known for their ability to participate in sulfonamide formation, a key scaffold in many drugs targeting bacterial infections, diabetes, and inflammatory diseases. The introduction of the butoxy group enhances solubility and metabolic stability, which are critical factors in drug design. Recent studies have demonstrated its utility in synthesizing novel sulfonamides with enhanced pharmacological properties.
In the realm of synthetic organic chemistry, 4-(N-Butoxy)benzenesulfonyl Chloride serves as a versatile building block. Its structure allows for further functionalization through various reactions, including condensation with amines to form sulfonamides or reaction with alcohols to yield sulfonates. These transformations are pivotal in creating a diverse library of compounds for high-throughput screening and drug discovery efforts.
The compound's applications extend beyond pharmaceuticals into agrochemicals and materials science. For instance, sulfonyl chlorides can be used to synthesize herbicides and pesticides by reacting with appropriate nucleophiles. Additionally, they play a role in polymer chemistry, where they can act as crosslinking agents or modify polymer properties through incorporation into the main chain or side groups.
Recent advancements in green chemistry have also highlighted the importance of optimizing reactions involving 4-(N-Butoxy)benzenesulfonyl Chloride to minimize waste and improve yields. Researchers are increasingly focusing on catalytic methods that reduce reliance on hazardous reagents while maintaining high selectivity and efficiency. Such innovations align with global efforts to promote sustainable chemical practices.
The CAS No. 1138-56-3 ensures that researchers worldwide can reliably source and utilize this compound without ambiguity. Its stability under standard storage conditions makes it a practical choice for both large-scale industrial processes and small-scale laboratory experiments. Furthermore, its well-documented reactivity profiles facilitate its integration into multi-step synthetic routes with minimal troubleshooting.
In conclusion, 4-(N-Butoxy)benzenesulfonyl Chloride is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an indispensable tool for chemists engaged in drug discovery, material science, and agrochemical development. As research continues to uncover new methodologies for utilizing this compound effectively, its importance is likely to grow further.
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